molecular formula C6H12N2O4 B156710 N,N'-Bis(2-hydroxyethyl)oxamide CAS No. 1871-89-2

N,N'-Bis(2-hydroxyethyl)oxamide

Cat. No. B156710
CAS RN: 1871-89-2
M. Wt: 176.17 g/mol
InChI Key: FPQJEXTVQZHURJ-UHFFFAOYSA-N
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Description

N,N'-Bis(2-hydroxyethyl)oxamide is a chemical compound that has been studied for its various properties and potential applications. It is known to exhibit dibasic acid characteristics with significant dissociation constants, which have been determined using spectrophotometric methods . The compound's ability to form coordination polymers and complexes with metals such as zinc, nickel, and cadmium has been explored, revealing its potential in the synthesis of materials with interesting structural and magnetic properties . Additionally, N,N'-Bis(2-hydroxyethyl)oxamide derivatives have been investigated for their biological activities, including DNA and protein binding abilities, and their potential as anticancer agents .

Synthesis Analysis

The synthesis of N,N'-Bis(2-hydroxyethyl)oxamide and its derivatives involves the formation of coordination polymers and complexes with various metals. For instance, solvothermal synthesis has been employed to create coordination polymers with zinc, nickel, and cadmium, using oxamide N,N-bis(4-phthalic acid) as the ligand .

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : N,N’-Bis(2-hydroxyethyl)oxamide is an important raw material and intermediate used in organic synthesis . It’s particularly used in the synthesis of fatty acid diethanolamides (FADs) from a variety of triglycerides .
  • Methods of Application : The compound is prepared from triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts . The most efficient catalyst was found to be Zn-doped CaO nanospheroids, which allowed for complete conversion of natural triglycerides to fatty acid diethanolamide in 30 minutes at 90 °C .
  • Results or Outcomes : The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature . The amidation reaction of natural triglycerides was found to follow the pseudo-first-order kinetic model .

Pharmaceuticals

  • Summary of the Application : N,N’-Bis(2-hydroxyethyl)oxamide is also used as an intermediate in the pharmaceutical industry .

Agrochemicals

  • Summary of the Application : N,N’-Bis(2-hydroxyethyl)oxamide is used as an intermediate in the production of agrochemicals

Cosmetics

  • Summary of the Application : N,N’-Bis(2-hydroxyethyl)oxamide is used as an intermediate in the production of cosmetics .

Polymer Industry

  • Summary of the Application : N,N’-Bis(2-hydroxyethyl)oxamide is also used as an intermediate in the polymer industry .

Safety And Hazards

N,N’-Bis(2-hydroxyethyl)oxamide can cause skin and eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQJEXTVQZHURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074596
Record name Ethanediamide, N1,N2-bis(2-hydroxyethyl)-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-hydroxyethyl)oxamide

CAS RN

1871-89-2
Record name N1,N2-Bis(2-hydroxyethyl)ethanediamide
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Record name N,N'-Bis(2-hydroxyethyl)oxamide
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Record name 1871-89-2
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Record name Ethanediamide, N1,N2-bis(2-hydroxyethyl)-
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Record name Ethanediamide, N1,N2-bis(2-hydroxyethyl)-
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Record name N,N'-Bis(2-hydroxyethyl)ethanediamide
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Record name N,N'-BIS(2-HYDROXYETHYL)OXAMIDE
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Synthesis routes and methods

Procedure details

A suspension of N,N'-diacetyloxamide (10 g, 0.058 mol) in anhydrous methyl alcohol (50 ml) is charged into a four-necked flask equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel, a thermometer, and a magnetic stirrer. A solution of monoethanolamine (8.2 g, 0.134 mol) in anhydrous methyl alcohol (20 ml) is gradually dripped in at 25° C. The reaction is exothermic and the temperature rises up to 60° C. The reaction is allowed to proceed at this temperature for 2 hours, then the reaction mixture is cooled and the precipitate is recovered by filtration. The compound of the title is thus obtained (9.5 g, 0.054 mol, 93% yield) with m.p. 166°-69° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
T Yin, HY Sun, JB Zhao, ZY Zhang… - Polymer Engineering & …, 2014 - Wiley Online Library
This article provided a convenient method to synthesize aliphatic polyesteramides mainly composed of alternating diester diamide units by polycondensation and chain extension. Two …
Number of citations: 9 onlinelibrary.wiley.com
I Zarzyka‐Niemiec - Journal of applied polymer science, 2011 - Wiley Online Library
Studies on obtaining and hydroxypropyl properties of oxamide (OD) derivatives with contribution of OD and N,N′‐bis(2‐hydroxypropyl)oxamide (BHPOD) were carried out. As a …
Number of citations: 7 onlinelibrary.wiley.com
SHJ De Beukeleer, HO Desseyn… - Transition Metal Chemistry, 1994 - Springer
The new complexes K 2 [Ni(H 2 heo) 2 ]·3H 2 O, K 2 [Pd-(H 2 heo) 2 ], K 2 [Cu(heo)]·3H 2 O and [Cu 2 (heo)·2H 2 O] {heo = [(CONCH 2 CH 2 O) 2 ] 4- } were prepared and characterized …
Number of citations: 4 link.springer.com
I Zarzyka, B Łukasiewicz-Czul… - Polymer-Plastics …, 2015 - Taylor & Francis
The present work investigates the effect of polyol structure and physical addition of boric acid and N,N′-bis(2-hydroxyethyl)oxamide on the properties of rigid polyurethane foams. The …
Number of citations: 1 www.tandfonline.com
I Zarzyka, D Naróg… - Journal of applied polymer …, 2012 - Wiley Online Library
In the reactions of N,N′‐bis(2‐hydroxyethyl)oxamide (BHEOD) with an excess of ethylene carbonate (EC) and N,N′‐bis(2‐hydroxypropyl)oxamide (BHPOD) with an excess of …
Number of citations: 6 onlinelibrary.wiley.com
I Zarzyka - Polimery, 2013 - polimery.ichp.vot.pl
The homogeneous mixture of N, N'-bis (2-hydroxyethyl) oxamide (BHEOD) and boric acid reacted with an excess of ethylene carbonate (EC). Obtained hydroxyethyl derivatives of …
Number of citations: 9 polimery.ichp.vot.pl
H Sun, T Yin, Y Li, J Zhao, Z Zhang, J Zhang - Chemical Research in …, 2014 - Springer
A series of polyesteramide prepolymers[PrePEA(0/4,8)s] having mixed alternating bisesterdiamide units was synthesized via melt polycondensation from N,N′-bis(2-hydroxyethyl)…
Number of citations: 2 link.springer.com
I Zarzyka - Chemistry & Chemical Technology, 2013 - irbis-nbuv.gov.ua
The conditions of polyurethane foams preparation with the use of new boroorganic compounds as polyols have been presented. The new polyols have been obtained by two methods: …
Number of citations: 3 www.irbis-nbuv.gov.ua
RT Pardasani, P Pardasani, RT Pardasani… - Magnetic Properties of …, 2017 - Springer
Magnetic properties of dinuclear copper(II) complex with N, N -bis(2-hydroxyethyl)-oxamide Page 1 Magnetic properties of dinuclear copper(II) complex with N, N 0 -bis(2-hydroxyethyl)-oxamide …
Number of citations: 0 link.springer.com
RT Pardasani, P Pardasani, RT Pardasani… - Magnetic Properties of …, 2017 - Springer
Magnetic properties of mononuclear copper(II) complex with N, N -bis(2-hydroxyethyl)-oxamide Page 1 Magnetic properties of mononuclear copper(II) complex with N, N 0 -bis(2-hydroxyethyl)-oxamide …
Number of citations: 0 link.springer.com

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